molecular formula C8H10FNO B1341759 (4-Fluoro-2-methoxyphenyl)methanamine CAS No. 870563-60-3

(4-Fluoro-2-methoxyphenyl)methanamine

Cat. No. B1341759
M. Wt: 155.17 g/mol
InChI Key: OUYQGZMPYJPPER-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 870563-60-3 . It has a molecular weight of 155.17 and its IUPAC name is 4-fluoro-2-methoxybenzylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-2-methoxyphenyl)methanamine” is 1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“(4-Fluoro-2-methoxyphenyl)methanamine” is a liquid with a molecular weight of 155.17 g/mol . It has a topological polar surface area of 35.2 Ų and a complexity of 121 .

Scientific Research Applications

Biased Agonists for Antidepressant Drug Development

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to (4-Fluoro-2-methoxyphenyl)methanamine, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds preferentially activate ERK1/2 phosphorylation over other pathways and have shown robust antidepressant-like activity in preliminary in vivo studies. This class of compounds exhibits high selectivity and favorable pharmacokinetic profiles, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Alzheimer's Disease Research

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to (4-Fluoro-2-methoxyphenyl)methanamine, has been utilized in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research provides insights into the potential role of serotonin receptors in the progression of Alzheimer's disease and cognitive impairment, highlighting the importance of this chemical framework in neurodegenerative disease research (Kepe et al., 2006).

Fluorescent Building Blocks for Chemical Synthesis

A fluorinated masked o-benzoquinone, synthesized from 4-fluoro-2-methoxyphenol, acts as a precursor for the production of various fluorinated compounds. This chemical process demonstrates the utility of (4-Fluoro-2-methoxyphenyl)methanamine related compounds in creating new fluorinated building blocks for further chemical synthesis, potentially leading to the development of new materials or pharmaceuticals (Patrick et al., 2004).

Safety And Hazards

“(4-Fluoro-2-methoxyphenyl)methanamine” is classified under the GHS05 pictogram, indicating that it is corrosive . The safety information suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQGZMPYJPPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590650
Record name 1-(4-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-methoxyphenyl)methanamine

CAS RN

870563-60-3
Record name 1-(4-Fluoro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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